molecular formula C23H20ClNO3 B308975 Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate

Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate

Cat. No. B308975
M. Wt: 393.9 g/mol
InChI Key: WXRBTJJNLVXHRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate, also known as DPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DPC is a small molecule that has been synthesized through a variety of methods and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate is not fully understood, but it is thought to involve the inhibition of enzymes involved in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells. This compound has also been shown to interact with opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines. In pain research, this compound has been shown to have analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate in lab experiments is its high purity and yield. This compound has also been shown to have a variety of biochemical and physiological effects, making it a versatile compound for research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret results.

Future Directions

For research on Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate include further exploration of its mechanism of action, as well as its potential applications in other areas of research, such as neurodegenerative diseases and autoimmune disorders. Additionally, the development of analogs of this compound may lead to compounds with improved efficacy and fewer side effects.

Synthesis Methods

Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate can be synthesized through a variety of methods, including the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoyl chloride, followed by reduction with iron powder and acetic acid. Another method involves the reaction of 4-chloro-3-nitrobenzoic acid with 3,3-diphenylpropanoic acid, followed by reduction with sodium dithionite. Both methods have been shown to yield this compound with high purity and yield.

Scientific Research Applications

Methyl 4-chloro-3-[(3,3-diphenylpropanoyl)amino]benzoate has been used in a variety of research applications, including the study of cancer, inflammation, and pain. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In pain research, this compound has been shown to have analgesic effects in animal models.

properties

Molecular Formula

C23H20ClNO3

Molecular Weight

393.9 g/mol

IUPAC Name

methyl 4-chloro-3-(3,3-diphenylpropanoylamino)benzoate

InChI

InChI=1S/C23H20ClNO3/c1-28-23(27)18-12-13-20(24)21(14-18)25-22(26)15-19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,19H,15H2,1H3,(H,25,26)

InChI Key

WXRBTJJNLVXHRE-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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